molecular formula C18H15FN6O3S B2911840 N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 1209637-49-9

N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

货号: B2911840
CAS 编号: 1209637-49-9
分子量: 414.42
InChI 键: OMISVKSKBOWTBS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a hybrid heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 2-fluorophenyl group at position 2 and an ethyl linker to an oxalamide moiety. The oxalamide branch terminates in a 5-methylisoxazol-3-yl group, distinguishing it from structurally related analogs.

For example, the thiazolo-triazole scaffold is known to confer metabolic stability, while the fluorophenyl group enhances lipophilicity and bioavailability compared to non-halogenated analogs .

属性

IUPAC Name

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN6O3S/c1-10-8-14(24-28-10)21-17(27)16(26)20-7-6-11-9-29-18-22-15(23-25(11)18)12-4-2-3-5-13(12)19/h2-5,8-9H,6-7H2,1H3,(H,20,26)(H,21,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMISVKSKBOWTBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用机制

Mode of Action

It has been reported that a compound at 10 μm showed superior top1 inhibitory activity compared with the powerful natural top1-inhibitor camptothecin. This suggests that the compound might interact with its targets, possibly enzymes or receptors, to inhibit their activity.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the compound’s bioavailability and its potential behavior in the body.

生物活性

The compound N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, exploring its mechanisms, efficacy, and relevant case studies.

Structure Overview

The molecular formula for the compound is C22H20FN5O3SC_{22}H_{20}F_{N_{5}}O_{3}S, with a molecular weight of approximately 453.5 g/mol. The structure features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities.

Structural Characteristics

Property Details
Molecular FormulaC22H20FN5O3S
Molecular Weight453.5 g/mol
IUPAC NameThis compound
Functional GroupsThiazole, Triazole, Isoxazole

Anticancer Activity

Research has indicated that compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety exhibit significant anticancer properties. A study evaluating various derivatives demonstrated that those with similar structural features showed potent activity against multiple human cancer cell lines including renal cancer and melanoma .

Case Study: Anticancer Efficacy

In a comparative study involving synthesized thiazolo[3,2-b][1,2,4]triazole derivatives:

  • Compounds Tested : Various derivatives were screened against a panel of nearly 60 human cancer cell lines.
  • Results : The derivatives exhibited varying degrees of cytotoxicity with some showing IC50 values in the low micromolar range against breast and colon cancer cells .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. A review highlighted that triazole derivatives often possess moderate to good activity against various bacterial strains .

Antimicrobial Testing

In an antimicrobial screening:

  • Pathogens Tested : Staphylococcus aureus and Escherichia coli.
  • Findings : Compounds similar to this compound demonstrated effective inhibition zones in agar diffusion tests .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the functional groups significantly affect the biological activity:

  • Fluorine Substitution : The presence of fluorine in the phenyl ring enhances lipophilicity and potentially increases binding affinity to target sites.
  • Isoxazole Component : The 5-methylisoxazole moiety contributes to the overall biological profile by possibly interacting with specific enzymes or receptors involved in cancer pathways .

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs from the provided evidence, focusing on substituent effects, molecular properties, and inferred bioactivity:

Compound Name Substituents (Thiazolo-Triazole Core) Oxalamide Branch Molecular Formula Molecular Weight Key Features
Target Compound 2-(2-fluorophenyl) 5-methylisoxazol-3-yl Not explicitly provided* ~435.4 (calculated) Fluorine enhances electronegativity; isoxazole may improve solubility.
[] 2-(4-methoxyphenyl) Phenyl C21H19N5O3S 421.5 Methoxy group increases polarity but may reduce metabolic stability.
[] 2-(p-tolyl) 4-ethylphenyl C23H23N5O2S 433.5 Methyl and ethyl groups enhance lipophilicity; potential for CNS penetration.
[] 2-(m-tolyl) 5-chloro-2-methylphenyl C23H21ClN5O2S 470.0 Chlorine and methyl groups may improve target affinity but increase toxicity risk.

Notes on Comparison:

  • Substituent Effects :
    • Fluorine (Target Compound) : The 2-fluorophenyl group likely improves binding affinity through hydrophobic and electron-withdrawing effects compared to methoxy ([]) or methyl ([]) substituents .
    • Isoxazole vs. Phenyl : The 5-methylisoxazole branch in the target compound may offer better solubility than purely aromatic termini (e.g., phenyl in []), as isoxazoles often engage in hydrogen bonding .
  • Molecular Weight : The target compound’s estimated molecular weight (~435.4) aligns with analogs in the 420–470 range, suggesting compliance with Lipinski’s rules for drug-likeness.
  • Bioactivity Inference : Compounds with halogenated aryl groups (e.g., []) often exhibit enhanced kinase inhibition but may face toxicity hurdles. The target’s fluorine substitution could balance potency and safety .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。